molecular formula C₂₃H₄₆N₆O₁₃ .3(H₂SO₄)  .xH₂O(for undeuterated) B1147369 Neomycin Deuterated CAS No. 1173840-30-6

Neomycin Deuterated

Cat. No.: B1147369
CAS No.: 1173840-30-6
M. Wt: 908.88
InChI Key:
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Description

Neomycin Deuterated is a variant of the aminoglycoside antibiotic neomycin, in which hydrogen atoms are replaced with deuterium atoms. This modification enhances the compound’s stability and provides unique properties that are valuable in scientific research. This compound is primarily used to study protein synthesis mechanisms and the interactions between ribosomal RNA and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neomycin Deuterated typically involves the substitution of hydrogen atoms in neomycin with deuterium. This can be achieved using standard synthetic methods where a deuterium source replaces the hydrogen source in the reaction. The process requires careful control of reaction conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces fradiae, followed by chemical modification to replace hydrogen atoms with deuterium. This method ensures a consistent and high-yield production of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Neomycin Deuterated undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Neomycin Deuterated has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of Neomycin Deuterated involves its binding to the ribosome, a complex molecular apparatus responsible for protein synthesis. By binding to the ribosome, this compound disrupts its normal function, thereby inhibiting protein synthesis. This disruption is valuable for studying the intricate mechanisms of protein synthesis and the interactions between RNA and proteins .

Comparison with Similar Compounds

    Neomycin: The non-deuterated form of Neomycin Deuterated, used as an antibiotic.

    Tobramycin: Another aminoglycoside antibiotic with similar properties but different molecular structure.

    Gentamicin: An aminoglycoside antibiotic with a broader spectrum of activity.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and provides distinct properties useful in scientific research. This modification allows for more precise studies of molecular interactions and mechanisms, making it a valuable tool in various fields .

Properties

CAS No.

1173840-30-6

Molecular Formula

C₂₃H₄₆N₆O₁₃ .3(H₂SO₄) .xH₂O(for undeuterated)

Molecular Weight

908.88

Synonyms

Fradiomycin-deuterated

Origin of Product

United States

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